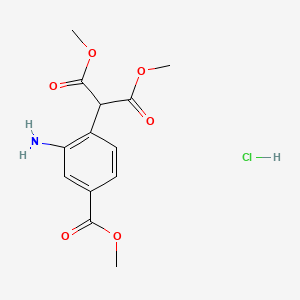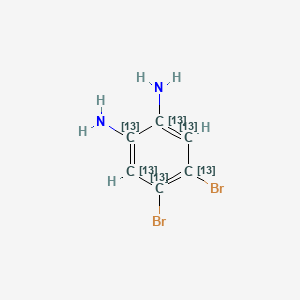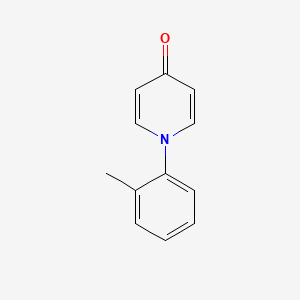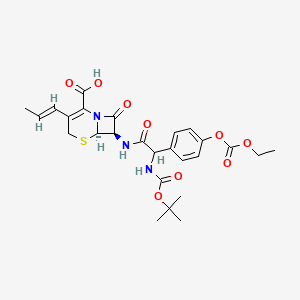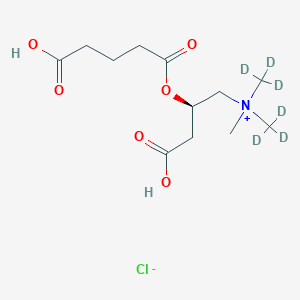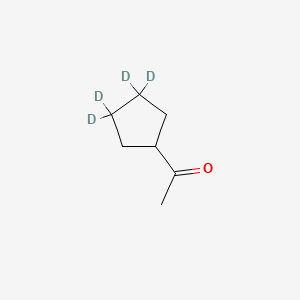
1-Cyclopentylethanone-d4
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Cyclopentylethanone-d4 is a stable isotope-labeled analog of 1-cyclopentylethanone, a cyclic ketone with a molecular formula of C7H8D4O. This compound is often used in scientific research due to its unique properties and applications in various fields such as chemistry, biology, medicine, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Cyclopentylethanone-d4 can be synthesized through several methods, including the oxidation of cyclopentylmethyl alcohol or the reduction of cyclopentanone. The reaction conditions typically involve the use of strong oxidizing agents or reducing agents, depending on the chosen synthetic route.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactions using specialized equipment to ensure purity and yield. The process may also include purification steps such as distillation or recrystallization to obtain the desired compound in high purity.
Chemical Reactions Analysis
Types of Reactions: 1-Cyclopentylethanone-d4 undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromic acid (H2CrO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles in the presence of a suitable solvent.
Major Products Formed: The major products formed from these reactions include various derivatives of this compound, such as alcohols, aldehydes, and carboxylic acids, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
1-Cyclopentylethanone-d4 is widely used in scientific research due to its stable isotope labeling, which allows for accurate tracking and analysis in various experiments. Its applications include:
Chemistry: Used as a reference compound in spectroscopy and as a building block in organic synthesis.
Biology: Employed in the study of metabolic pathways and enzyme mechanisms.
Medicine: Utilized in the development of pharmaceuticals and as a tracer in imaging studies.
Industry: Applied in the production of specialty chemicals and materials.
Mechanism of Action
1-Cyclopentylethanone-d4 is similar to other cyclic ketones such as cyclohexanone and cyclopentanone. its unique isotope labeling and specific structural features distinguish it from these compounds. The presence of deuterium atoms in this compound enhances its stability and makes it particularly useful in research applications.
Comparison with Similar Compounds
Cyclohexanone
Cyclopentanone
Methyl cyclopentyl ketone
Properties
Molecular Formula |
C7H12O |
|---|---|
Molecular Weight |
116.19 g/mol |
IUPAC Name |
1-(3,3,4,4-tetradeuteriocyclopentyl)ethanone |
InChI |
InChI=1S/C7H12O/c1-6(8)7-4-2-3-5-7/h7H,2-5H2,1H3/i2D2,3D2 |
InChI Key |
LKENTYLPIUIMFG-RRVWJQJTSA-N |
Isomeric SMILES |
[2H]C1(CC(CC1([2H])[2H])C(=O)C)[2H] |
Canonical SMILES |
CC(=O)C1CCCC1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[1-(2-Methylsulfonylsulfanylethylamino)-1-oxo-6-[6-[5-(2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl)pentanoylamino]hexanoylamino]hexan-2-yl]azanium;2,2,2-trifluoroacetate](/img/structure/B15352166.png)
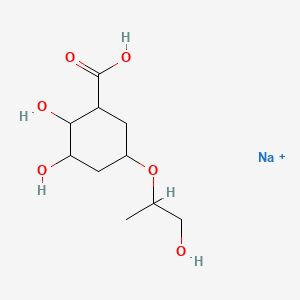
![4-[[4-[2-(2-Amino-4-oxo-3,7-dihydropyrrolo[2,3-d]pyrimidin-5-yl)ethyl]benzoyl]amino]-5-[[1,3-dihydroxy-2-(hydroxymethyl)propan-2-yl]amino]-5-oxopentanoic acid](/img/structure/B15352173.png)
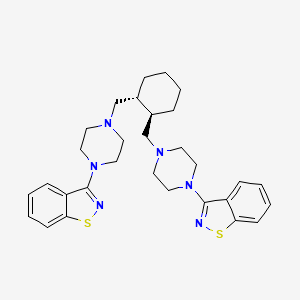
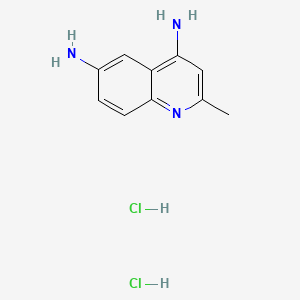
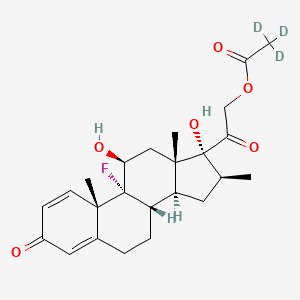
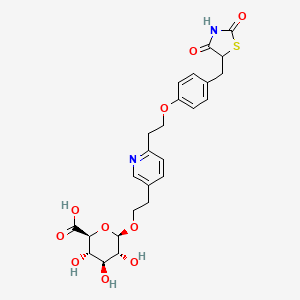
![5-(4-Morpholino-thieno[3,2-d]pyrimidin-2-yl)pyrimidin-2-amine](/img/structure/B15352214.png)
